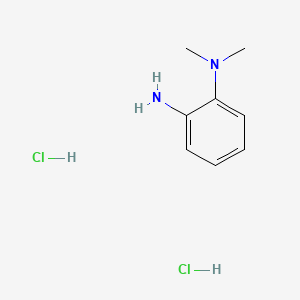
N,N-Dimethylbenzene-1,2-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylbenzene-1,2-diamine dihydrochloride: is an organic compound with the chemical formula C8H13ClN2. It is a derivative of benzene-1,2-diamine, where the amino groups are substituted with methyl groups. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Wirkmechanismus
Target of Action
N,N-Dimethylbenzene-1,2-diamine dihydrochloride is commonly used in the field of organic synthesis . It can act as a catalyst, functional reagent, and starting material in various organic synthesis processes .
Mode of Action
The compound interacts with its targets through its basicity and can be used to carry out amination reactions with various substrates . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored at room temperature . Also, it should be handled in well-ventilated areas to avoid inhalation of its vapors . Protective measures should be taken during storage and handling to ensure safe use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: The preparation of N,N-Dimethylbenzene-1,2-diamine dihydrochloride typically involves the nitration of benzene to form nitrobenzene, followed by reduction to form benzene-1,2-diamine. The amino groups are then methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to yield N,N-Dimethylbenzene-1,2-diamine.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N-Dimethylbenzene-1,2-diamine dihydrochloride can undergo oxidation reactions to form quinone derivatives.
Substitution: this compound can participate in substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Enzyme Inhibition: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of monoamine oxidase.
Medicine:
Pharmaceuticals: this compound is used as an intermediate in the synthesis of pharmaceutical compounds, including certain antidepressants and antipsychotics.
Industry:
Vergleich Mit ähnlichen Verbindungen
N-Methyl-1,2-benzenediamine dihydrochloride: Similar in structure but with only one methyl group on the amino group.
N,N-Dimethyl-1,2-benzenediamine: Similar structure but without the dihydrochloride salt form.
Uniqueness:
Eigenschaften
CAS-Nummer |
62654-07-3 |
|---|---|
Molekularformel |
C8H13ClN2 |
Molekulargewicht |
172.65 g/mol |
IUPAC-Name |
2-N,2-N-dimethylbenzene-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-10(2)8-6-4-3-5-7(8)9;/h3-6H,9H2,1-2H3;1H |
InChI-Schlüssel |
YGDWEPGDZRXIEK-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC=C1N.Cl.Cl |
Kanonische SMILES |
CN(C)C1=CC=CC=C1N.Cl |
Key on ui other cas no. |
62654-07-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



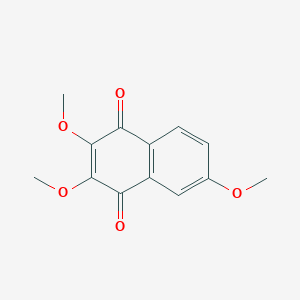
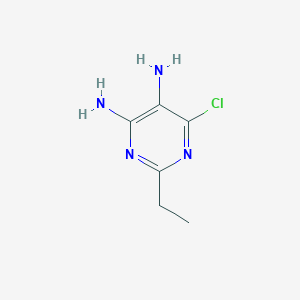
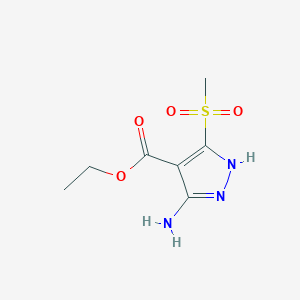
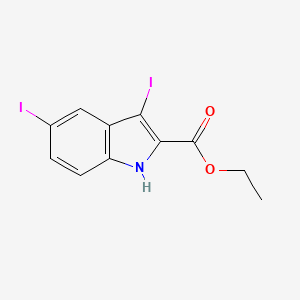
![6,10-Dioxaspiro[4.5]decane,8,8-dimethyl-7-(1-methylethyl)-](/img/structure/B3054910.png)

triazole-1,5-dione](/img/structure/B3054914.png)
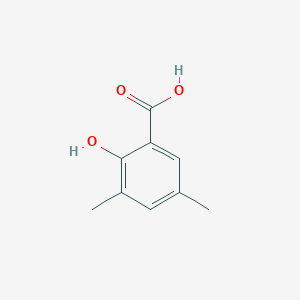
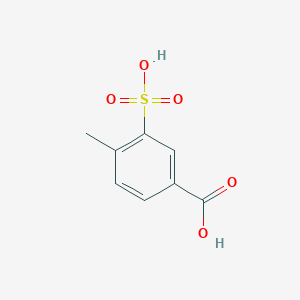
![Methyl 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B3054917.png)



